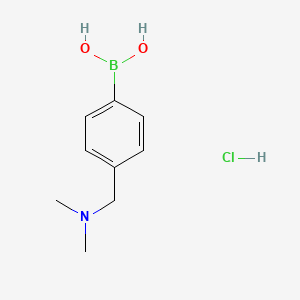

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

描述

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C9H14BNO2·HCl. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylaminomethyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromomethyl-N,N-dimethylaniline with triisopropyl borate, followed by hydrolysis. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

化学反应分析

Types of Reactions

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding phenols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the dimethylaminomethyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation reactions.

Substituted Amines or Thiols: Formed via nucleophilic substitution.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids, including (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, have shown potential as proteasome inhibitors in cancer therapy. Research indicates that compounds in this class can halt the cell cycle at the G2/M phase, leading to inhibited growth in cancer cells. For instance, studies have demonstrated that derivatives exhibit IC50 values in the low nanomolar range, indicating strong anticancer efficacy. A specific case study highlighted a compound with a similar structure that demonstrated both in vitro and in vivo activity against multiple myeloma cells .

2. Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and β-lactamases, which are critical in antibiotic resistance. The design of boronic acid derivatives has been tailored to mimic natural substrates effectively. For example, a derivative of this compound was developed to specifically inhibit class C β-lactamases, showing promising results in combating resistant bacterial strains .

3. Drug Delivery Systems

The compound's ability to form reversible covalent bonds with diols makes it suitable for designing drug delivery systems. Its interactions can be exploited for on-demand release mechanisms in targeted therapies, particularly in cancer treatment where localized drug delivery is crucial .

Organic Synthesis Applications

1. Catalysis

Boronic acids serve as effective catalysts in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. The compound has been utilized to facilitate C-C bond formation, which is essential in synthesizing complex organic molecules. A study illustrated its role in synthesizing aryl compounds with high yields and selectivity .

2. Molecular Recognition

The ability of boronic acids to interact with sugars and other diols makes them valuable in molecular recognition applications. This property is leveraged in developing sensors for glucose detection and other biomolecules, enhancing the specificity and sensitivity of detection methods .

Material Science Applications

1. Smart Materials

Recent advancements have seen boronic acids incorporated into smart materials that respond to environmental stimuli. These materials can change properties based on pH or temperature changes due to the reversible nature of boronic acid interactions with diols, making them suitable for applications in drug delivery and responsive coatings .

2. Crystal Engineering

The compound has also been studied within the context of crystal engineering, where its ability to form stable crystalline structures is exploited for developing new materials with specific optical or electronic properties .

Case Studies

作用机制

The mechanism of action of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The dimethylaminomethyl group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the dimethylaminomethyl group, making it less reactive in certain nucleophilic substitution reactions.

4-(Morpholinomethyl)phenylboronic Acid: Contains a morpholinomethyl group instead of a dimethylaminomethyl group, which can influence its reactivity and applications.

4-(Ethyl(methyl)carbamoyl)phenylboronic Acid:

Uniqueness

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is unique due to the presence of the dimethylaminomethyl group, which enhances its reactivity in nucleophilic substitution reactions and provides additional functionalization options in organic synthesis.

生物活性

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, often referred to as DMABH, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

DMABH has the molecular formula and features a boronic acid functional group, which is crucial for its biological interactions. The presence of the dimethylamino group enhances its solubility and reactivity with various biological macromolecules.

Boronic acids, including DMABH, are known for their ability to interact with diols and amino groups in biomolecules. The mechanism of action primarily involves:

- Inhibition of Enzymatic Activity : DMABH can inhibit enzymes such as proteases and glycosidases, which play significant roles in various metabolic processes. For example, boronic acids have been shown to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue .

- Targeting Cancer Cells : Studies indicate that DMABH exhibits cytotoxic effects against various cancer cell lines. Its ability to disrupt cellular signaling pathways involved in proliferation and survival makes it a candidate for anticancer therapy .

Biological Activity Overview

The biological activity of DMABH can be summarized as follows:

1. Anticancer Activity

A study investigated the effects of DMABH on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17 µM) . The mechanism was linked to the induction of apoptosis via mitochondrial pathways, evidenced by increased caspase-9 levels.

2. Antimicrobial Efficacy

In another study, DMABH was tested against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL, showcasing its potential as an antimicrobial agent . This activity is particularly relevant in the context of rising antibiotic resistance.

3. Enzyme Inhibition Studies

Research focusing on the inhibition of α-glucosidase revealed that DMABH could effectively reduce enzyme activity, making it a candidate for managing type II diabetes mellitus . This property aligns with the broader pharmacological profile of boronic acids.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of DMABH suggest high gastrointestinal absorption and favorable distribution characteristics. However, toxicity studies indicate that while it exhibits some cytotoxicity towards cancer cells, its effects on normal cells remain within acceptable limits at therapeutic doses .

属性

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXXOUMISIECKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738490 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938465-64-6 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。